![molecular formula C21H14BrClFN5OS B12015794 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12015794.png)
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex molecule with a diverse range of applications. Let’s explore its structure and properties.
Chemical Formula: CHBrFNOS
CAS Number: 840472-38-0
Molecular Weight: 502.343 g/mol
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
-
Sulfanylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- A sulfur atom is introduced at the triazole ring, resulting in the formation of the sulfanyl group.
- This step is crucial for the compound’s biological activity.
-
Acetylation
- The sulfanyl group is acetylated using an acetylating agent (e.g., acetic anhydride or acetyl chloride).
- The resulting compound is 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactions:
-
Oxidation and Reduction
- The compound can undergo redox reactions due to the presence of functional groups (e.g., the sulfanyl group).
- Oxidation may lead to the formation of sulfoxides or sulfones.
- Reduction could yield the corresponding thiol or other reduced forms.
-
Substitution Reactions
- The bromine and chlorine atoms are susceptible to substitution reactions.
- Common reagents include nucleophiles (e.g., amines, thiols) or halogenating agents.
Major Products:
Sulfanyl Group Modifications:
Scientific Research Applications
This compound finds applications in various fields:
-
Medicine
- Investigated as a potential drug candidate due to its unique structure.
- May exhibit antimicrobial, antiviral, or anticancer properties.
-
Chemistry
- Used as a building block for designing novel molecules.
- Studied for its reactivity and potential catalytic applications.
-
Biology
- Investigated for interactions with biological targets (e.g., enzymes, receptors).
-
Industry
- May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. potential pathways include:
Target Binding:
Cellular Signaling:
Comparison with Similar Compounds
While this compound is unique, let’s briefly mention similar compounds:
Properties
Molecular Formula |
C21H14BrClFN5OS |
|---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H14BrClFN5OS/c22-14-3-6-16(7-4-14)29-20(13-2-1-9-25-11-13)27-28-21(29)31-12-19(30)26-15-5-8-18(24)17(23)10-15/h1-11H,12H2,(H,26,30) |
InChI Key |
URVTXKYBHBKDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
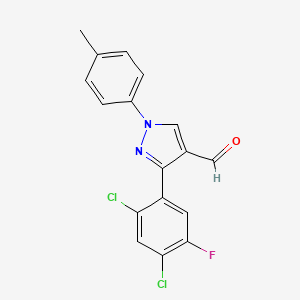
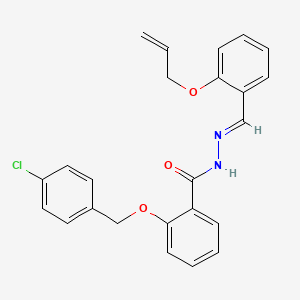

![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)

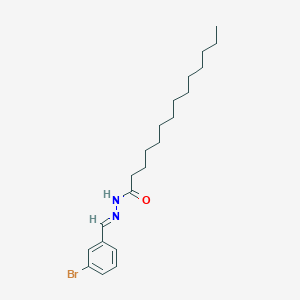
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12015747.png)
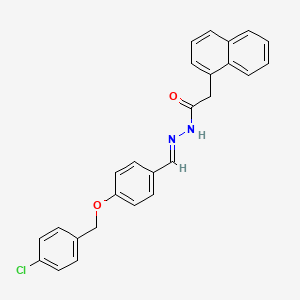
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015752.png)

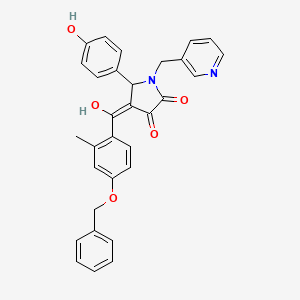
![2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12015764.png)
